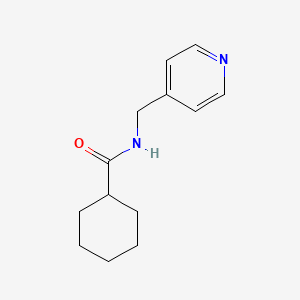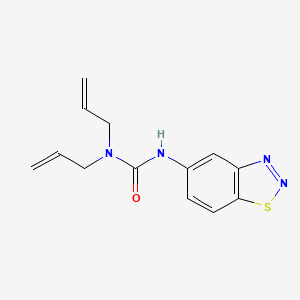![molecular formula C16H15BrN2O2 B5750779 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5750779.png)
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, proliferation, and apoptosis.
Mécanisme D'action
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to a decrease in cell growth and proliferation. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to reduce inflammation and viral replication in various models. However, further research is needed to determine the full range of biochemical and physiological effects of 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme. However, 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide may have off-target effects on other proteins, which could complicate data interpretation. Additionally, the synthesis of 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide is complex and time-consuming, which can limit its availability for research.
Orientations Futures
There are many potential future directions for research involving 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide derivatives with improved potency and selectivity for CK2. Another potential direction is the investigation of 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide's effects on other diseases beyond cancer, such as neurodegenerative disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide, as well as its potential limitations in lab experiments.
Méthodes De Synthèse
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide can be synthesized using a multistep process involving the reaction of 3-bromoaniline with 3,4-dimethylbenzoyl chloride, followed by reaction with potassium carbonate and N,N-dimethylformamide. The resulting product is purified using column chromatography to obtain pure 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide.
Applications De Recherche Scientifique
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide is a valuable tool for studying the role of CK2 in various cellular processes. It has been used in many scientific studies to investigate the effects of CK2 inhibition on cancer cells, as well as other diseases such as Alzheimer's and Parkinson's. 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory and anti-viral properties, making it a promising candidate for further research in these areas.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-6-7-13(8-11(10)2)16(20)21-19-15(18)12-4-3-5-14(17)9-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBPWMKCZSREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)
![cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5750777.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5750792.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5750805.png)